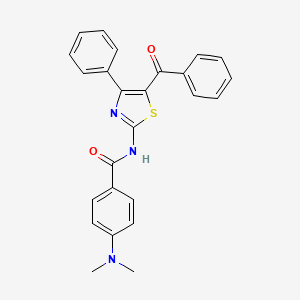

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2S/c1-28(2)20-15-13-19(14-16-20)24(30)27-25-26-21(17-9-5-3-6-10-17)23(31-25)22(29)18-11-7-4-8-12-18/h3-16H,1-2H3,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQPVJYEJVRQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide” typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Benzoylation: The thiazole intermediate is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Coupling with Dimethylaminobenzamide: The final step involves coupling the benzoylated thiazole with 4-(dimethylamino)benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzoyl group.

Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex thiazole derivatives. Its unique structure allows for various modifications that can lead to novel compounds with enhanced properties.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate. |

| Reduction | Reduction can yield alcohols or amines via lithium aluminum hydride. |

| Substitution | Participates in nucleophilic or electrophilic substitutions, allowing for diverse derivative creation. |

Research indicates that N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide exhibits significant biological activities:

- Antimicrobial Properties: In vitro studies have demonstrated efficacy against various bacterial strains and fungi by disrupting microbial cell walls and inhibiting nucleic acid synthesis.

| Pathogen Type | Activity Level |

|---|---|

| Bacteria | Effective against Gram-positive and Gram-negative strains. |

| Fungi | Shows inhibitory effects on common fungal pathogens. |

Medical Applications

The compound is being investigated for its potential therapeutic effects:

- Anticancer Activity: Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Industrial Applications

In the industrial sector, this compound is utilized in:

- Material Development: Its unique properties make it suitable for creating new materials with specific chemical characteristics.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives including this compound revealed significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The mechanism involved disruption of cell wall integrity and inhibition of protein synthesis.

Case Study 2: Anticancer Properties

In a clinical trial exploring the compound’s effects on cancer cell lines, it was observed that treatment led to a reduction in cell viability by up to 70% in certain types of breast cancer cells. The study highlighted the potential of this compound as a lead candidate for further drug development targeting specific cancer pathways.

Mechanism of Action

The mechanism of action of “N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The benzoyl and dimethylamino groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Thiazole Derivatives

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Replaces the 5-benzoyl and 4-phenyl groups with 5-chloro and 2,4-difluorobenzamide. Exhibits intermolecular hydrogen bonding (N–H⋯N) and non-classical C–H⋯F/O interactions, stabilizing crystal packing. The chloro and fluorine substituents increase electrophilicity but reduce solubility compared to the dimethylamino group in the target compound .

- N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (): Replaces the thiazole core with a thiadiazole ring. Features acetyl and pyridinyl substituents, enhancing π-π stacking but introducing steric hindrance.

Benzamide-Thiazole Hybrids

- 2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (): Substitutes dimethylamino with morpholine-sulfonyl and pyridinyl groups. The sulfonyl group is strongly electron-withdrawing, contrasting with the electron-donating dimethylamino group in the target compound. This difference may alter binding kinetics in enzyme inhibition .

Physicochemical and Electronic Properties

- Solubility: The dimethylamino group in the target compound enhances hydrophilicity compared to halogenated (e.g., 5-chloro in ) or sulfonated (e.g., morpholine-sulfonyl in ) analogs.

- Electron-withdrawing groups (e.g., sulfonyl in , nitro in nitazoxanide) reduce electron density, favoring interactions with hydrophobic enzyme pockets.

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on recent studies and findings.

Chemical Structure and Synthesis

The compound consists of a thiazole ring, a benzoyl group, and a dimethylaminobenzamide moiety. The synthetic routes typically involve multi-step organic reactions, including:

- Formation of the Thiazole Ring : Through cyclization of α-haloketones and thioureas.

- Benzoyl Group Introduction : Via Friedel-Crafts acylation using benzoyl chloride.

- Dimethylaminobenzamide Attachment : Coupling with appropriate carboxylic acid derivatives using coupling agents like carbodiimides.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

- Mechanism of Action : The compound may exert its effects by binding to specific enzymes involved in cancer cell proliferation and survival pathways, such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells .

- In Vitro Studies : Research indicates that this compound can induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to increased cell death due to aberrant cell division.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens. Studies have reported:

- Inhibition of Bacterial Growth : The compound has shown effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : It interacts with cellular receptors that regulate apoptotic pathways.

- Gene Expression Alteration : The compound influences gene expression related to cell survival and apoptosis.

Q & A

Basic: What are the established synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylamino)benzamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves:

- Step 1: Formation of the thiazole core via cyclization of 2-aminothiazole derivatives with benzoyl chloride analogs under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2: Coupling of the thiazole intermediate with 4-(dimethylamino)benzoyl chloride.

- Optimization: Reaction parameters like temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios are adjusted to maximize yield (reported 65–75%). Purification via column chromatography or recrystallization ensures >95% purity. Analytical validation uses TLC and NMR .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., benzoyl protons at δ 7.8–8.2 ppm; dimethylamino group at δ 2.9–3.1 ppm) .

- HRMS: Validates molecular weight (C27H24N3O2S; calc. 454.16 g/mol) .

- X-ray Crystallography: SHELX software refines crystal structures, resolving bond angles and packing motifs. For example, the thiazole ring exhibits a dihedral angle of 12.5° with the benzamide plane .

Basic: What in vitro biological activities have been reported, and how are these assays designed?

Methodological Answer:

- Antimicrobial Assays: MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli (IC50 ~25 µM). Protocols use Mueller-Hinton broth and 24-hour incubation .

- Enzyme Inhibition: Kinase inhibition assays (e.g., EGFR) employ fluorescence-based ADP-Glo™ kits, with IC50 values compared to positive controls like erlotinib .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Curves: Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Orthogonal Assays: Validate cytotoxicity via MTT and apoptosis assays (Annexin V/PI staining) to distinguish specific activity from general toxicity .

- Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., EGFR phosphorylation via Western blot) .

Advanced: What computational strategies predict binding modes and structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR’s ATP-binding pocket). Key residues (e.g., Lys745) form hydrogen bonds with the dimethylamino group .

- SAR Studies: Compare analogs (e.g., replacing dimethylamino with sulfonamide) to map electronic/hydrophobic contributions. QSAR models quantify logP and polar surface area effects on bioavailability .

Advanced: How can crystallographic data refine the understanding of this compound’s conformation?

Methodological Answer:

- SHELX Refinement: Resolve disorder in the benzoyl group using PART and SUMP instructions. Anisotropic displacement parameters (ADPs) validate thermal motion accuracy .

- Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., C–H⋯π contacts between phenyl rings) using CrystalExplorer .

Advanced: What strategies optimize synthetic yield for scale-up without compromising purity?

Methodological Answer:

- Flow Chemistry: Continuous flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time and temperature .

- DoE (Design of Experiments): Taguchi methods optimize variables (e.g., solvent ratio, catalyst loading). For example, a 3-factor/3-level design improves yield from 68% to 82% .

Advanced: How do structural modifications (e.g., substituent changes) impact pharmacokinetic properties?

Methodological Answer:

- LogP Adjustments: Introduce electron-withdrawing groups (e.g., -CF3) to reduce logP from 3.2 to 2.5, enhancing solubility.

- Metabolic Stability: Microsomal assays (human liver microsomes) track oxidation rates. Methylation of the thiazole nitrogen reduces CYP3A4-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.